Cas no 1782-79-2 (Dodec-4-en-2-one)

Dodec-4-en-2-one is an unsaturated ketone with the molecular formula C₁₂H₂₂O, featuring a 12-carbon chain with a double bond at the 4-position and a ketone group at the 2-position. This compound is valued for its utility as an intermediate in organic synthesis, particularly in the production of fragrances, flavors, and specialty chemicals. Its structural properties, including the reactive α,β-unsaturated carbonyl moiety, make it suitable for Michael additions, cyclizations, and other functional group transformations. The compound’s defined linear structure and purity ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its potential sensitivity to oxidation and polymerization.
Dodec-4-en-2-one structure
Dodec-4-en-2-one structure
Product name:Dodec-4-en-2-one
CAS No:1782-79-2
MF:C16H14O5
Molecular Weight:286.279365062714
CID:198909
PubChem ID:12311266

Dodec-4-en-2-one 化学的及び物理的性質

名前と識別子

    • Dodec-4-en-2-one
    • 4-Cyclopentene-1,3-dione,4,5-dimethoxy-2- [(2E)-1-oxo-3-phenyl-2-propenyl]-
    • LINDERONE
    • [ "" ]
    • 4-Cyclopentene-1,3-dione, 4,5-dimethoxy-2-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-
    • odec-4-en-2-one
    • SCHEMBL6845888
    • DTXSID901336388
    • AKOS040760522
    • SCHEMBL6864868
    • CS-0024051
    • 4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione
    • HY-N3379
    • インチ: 1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+
    • InChIKey: FKHHPTUDGBEHEL-CMDGGOBGSA-N
    • SMILES: C1(=O)C(OC)=C(OC)C(=O)C1C(=O)/C=C/C1=CC=CC=C1

計算された属性

  • 精确分子量: 286.08400
  • 同位素质量: 286.08412354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 483
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.7Ų
  • XLogP3: 2.4

じっけんとくせい

  • Color/Form: Orange powder
  • 密度みつど: 0.8±0.1 g/cm3
  • ゆうかいてん: 92-93 °C
  • Boiling Point: 254.5±9.0 °C at 760 mmHg
  • フラッシュポイント: 89.8±5.6 °C
  • Solubility: クロロホルム/ジクロロメタン/酢酸エチル/ジメチルスルホキシド/アセトン等に可溶
  • PSA: 72.83000
  • LogP: 2.16810
  • 酸度系数(pKa): 2.22±0.60(Predicted)
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

Dodec-4-en-2-one Security Information

Dodec-4-en-2-one 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Dodec-4-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
DC Chemicals
DCW-028-20mg
Linderone
1782-79-2 >98%, Standard References Grade
20mg
$280.0 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L51550-5mg
Linderone
1782-79-2
5mg
¥3200.0 2022-04-27
DC Chemicals
DCW-028-20 mg
Linderone
1782-79-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
TargetMol Chemicals
TN1872-5 mg
Linderone
1782-79-2 98%
5mg
¥ 2,140 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1872-1 mg
Linderone
1782-79-2
1mg
¥3233.00 2022-04-26
TargetMol Chemicals
TN1872-5mg
Linderone
1782-79-2
5mg
¥ 6300 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1872-1 mL * 10 mM (in DMSO)
Linderone
1782-79-2
1 mL * 10 mM (in DMSO)
¥ 2240 2023-09-07
A2B Chem LLC
AB00671-5mg
Linderone
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5mg
$385.00 2024-04-20
TargetMol Chemicals
TN1872-1 ml * 10 mm
Linderone
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1 ml * 10 mm
¥ 9980 2024-07-20
TargetMol Chemicals
TN1872-1mg
Linderone
1782-79-2
1mg
¥ 2800 2024-07-20

Dodec-4-en-2-one 関連文献

Dodec-4-en-2-oneに関する追加情報

Chemical Profile of Dodec-4-en-2-one (CAS No. 1782-79-2)

Dodec-4-en-2-one, chemically identified by the CAS number 1782-79-2, is an unsaturated ketone belonging to the family of linear aliphatic compounds. This compound, with its molecular formula C₁₂H₂₀O, features a conjugated system of a double bond and a carbonyl group, which contributes to its unique reactivity and potential applications in synthetic chemistry and beyond. The structural motif of Dodec-4-en-2-one makes it a versatile intermediate in organic synthesis, particularly in the development of fragrances, pharmaceuticals, and specialty chemicals.

The compound's chemical structure consists of a 12-carbon chain with a double bond at the 4th position and a ketone group at the 2nd position. This arrangement imparts distinct electronic properties, making Dodec-4-en-2-one susceptible to various chemical transformations such as oxidation, reduction, and condensation reactions. These characteristics have positioned it as a valuable building block in industrial and academic research.

In recent years, the study of unsaturated ketones like Dodec-4-en-2-one has gained significant attention due to their role in biosynthetic pathways and their potential as precursors for bioactive molecules. Advances in synthetic methodologies have enabled more efficient and sustainable routes to produce this compound, aligning with global trends toward green chemistry. For instance, biocatalytic approaches using engineered enzymes have been explored to streamline the synthesis of Dodec-4-en-2-one, reducing reliance on traditional petrochemical feedstocks.

One of the most compelling areas of research involving Dodec-4-en-2-one is its application in pharmaceutical synthesis. The conjugated system of this molecule allows for facile functionalization, enabling the creation of complex drug candidates. Recent studies have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many therapeutic agents. For example, derivatives of Dodec-4-en-2-one have been investigated for their potential as antifungal and anti-inflammatory agents, leveraging their ability to interact with biological targets through dipole moments induced by the keto-enol tautomerism.

The fragrance industry has also harnessed the aromatic properties of Dodec-4-en-2-one. Its olfactory profile blends fruity and floral notes, making it a component in perfumes and scented products. The compound's stability under various conditions enhances its appeal for use in consumer goods. Moreover, researchers are exploring its role in natural product synthesis, where it serves as a precursor for more complex aroma compounds found in essential oils.

From an industrial perspective, Dodec-4-en-2-one is valued for its role in polymer chemistry. It can be incorporated into monomers or used as a chain transfer agent in polymerization reactions, influencing the properties of resulting materials. Its reactivity allows for the design of polymers with tailored mechanical and thermal characteristics, which are crucial for applications ranging from coatings to advanced materials used in electronics.

The environmental impact of producing and utilizing Dodec-4-en-2-one is another critical consideration. Efforts are underway to optimize synthetic routes to minimize waste and energy consumption. For example, flow chemistry techniques have been adapted for the large-scale production of this compound, offering improved efficiency compared to batch processes. Such innovations not only enhance cost-effectiveness but also contribute to sustainable manufacturing practices.

In conclusion, Dodec-4-en-2-one (CAS No. 1782-79-2) represents a multifaceted compound with broad applications across multiple industries. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceuticals, fragrances, and materials science. As research continues to uncover new methodologies for its synthesis and utilization, the potential applications of this molecule are likely to expand further, reinforcing its importance in modern chemistry.

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